Home > Products > Screening Compounds P87402 > N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide -

N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4958118
CAS Number:
Molecular Formula: C21H20Cl2N4O2S
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

    Compound Description: 4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol, abbreviated as PPT, is a novel anti-staphylococcal compound identified through a multi-host screening approach using Caenorhabditis elegans and Galleria mellonella. PPT exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/mL. [] Research suggests PPT targets bacterial membranes by increasing permeability, as evidenced by SYTOX green permeabilization assays. [] Additionally, PPT demonstrates synergistic antibacterial effects when combined with doxycycline and oxacillin against MRSA. []

Reference:

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

    Compound Description: (1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride, abbreviated as NNC, represents another novel anti-staphylococcal compound discovered through the same multi-host screening platform. NNC demonstrates efficacy against MRSA infections in both C. elegans and G. mellonella models, displaying MICs comparable to PPT (2-8 µg/mL). [] Mechanistic studies indicate that NNC, like PPT, disrupts bacterial membrane integrity, leading to increased permeability. [] Interestingly, NNC also exhibits synergistic effects with doxycycline against MRSA. []

Reference:

4,5,6,7-tetrabromobenzotriazole (TBB)

    Compound Description: 4,5,6,7-tetrabromobenzotriazole (TBB), is a newly identified anti-staphylococcal compound. TBB effectively reduces MRSA infection severity in both C. elegans and G. mellonella. [] Its mechanism of action involves disrupting bacterial membrane integrity, confirmed by SYTOX green permeabilization assays. [] Notably, TBB exhibits synergy with doxycycline and oxacillin against MRSA. []

Reference:

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

    Compound Description: 3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid, known as GW4064, is another anti-staphylococcal compound identified in the multi-host screening. GW4064 demonstrates anti-MRSA activity in both C. elegans and G. mellonella models. [] GW4064 shows synergistic effects when combined with doxycycline against MRSA. []

Reference:

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

    Compound Description: N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide, designated as PD198306, is an anti-staphylococcal compound identified through the multi-host screening. PD198306 exhibits anti-MRSA activity in both C. elegans and G. mellonella. [] Mechanistic studies suggest that PD198306 might target bacterial membranes, as evidenced by its synergistic effects with erythromycin against MRSA. []

Reference:

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide (SR141716A)

    Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide, commonly known as SR141716A, is a potent and selective inverse agonist for the cannabinoid receptor type 1 (CB1). [, ] SR141716A exhibits a high affinity for the CB1 receptor (Ki = 1.8 nM) while displaying significantly lower affinity for the cannabinoid receptor type 2 (CB2) (Ki = 514 nM), making it a valuable pharmacological tool for studying CB1-mediated signaling pathways. []

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, designated as SR147778, is another potent and selective antagonist of the CB1 receptor, exhibiting nanomolar affinity for both rat brain and human CB1 receptors. [] SR147778 demonstrates high selectivity for CB1 over CB2 receptors and shows minimal affinity for other targets. [] Preclinical studies have demonstrated that SR147778 effectively blocks various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and gastrointestinal transit alterations. [] Furthermore, SR147778 has shown promise in preclinical models for reducing ethanol and sucrose consumption and suppressing food intake. []

Properties

Product Name

N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-[3-[(2,4-dichlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-ethylpyrazole-3-carboxamide

Molecular Formula

C21H20Cl2N4O2S

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C21H20Cl2N4O2S/c1-2-27-10-9-16(26-27)19(28)25-21-18(13-5-3-4-6-17(13)30-21)20(29)24-15-8-7-12(22)11-14(15)23/h7-11H,2-6H2,1H3,(H,24,29)(H,25,28)

InChI Key

QMTSATXQNOLYBK-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.